2-Butyl-4,6-dichloropyrimidine

AKR1C3 Aldo-keto reductase Selectivity

2-Butyl-4,6-dichloropyrimidine (CAS 90086-01-4) is a halogenated heterocyclic building block within the dichloropyrimidine family, characterized by a pyrimidine core with chlorine atoms at the 4- and 6-positions and an n-butyl group at the 2-position. Its molecular weight is 205.08 g/mol, and it is commercially available at purities of 95–97% for research and further manufacturing use.

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
Cat. No. B7941835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4,6-dichloropyrimidine
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C8H10Cl2N2/c1-2-3-4-8-11-6(9)5-7(10)12-8/h5H,2-4H2,1H3
InChIKeyJLCLIVLRRYIDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4,6-dichloropyrimidine: A Strategic Alkyl-Substituted Pyrimidine Building Block for Drug Discovery


2-Butyl-4,6-dichloropyrimidine (CAS 90086-01-4) is a halogenated heterocyclic building block within the dichloropyrimidine family, characterized by a pyrimidine core with chlorine atoms at the 4- and 6-positions and an n-butyl group at the 2-position . Its molecular weight is 205.08 g/mol, and it is commercially available at purities of 95–97% for research and further manufacturing use . The compound serves as a versatile intermediate in the synthesis of more complex, functionalized pyrimidines, particularly in medicinal chemistry programs exploring anti-inflammatory, anticancer, and kinase-targeting agents .

Why Substituting 2-Butyl-4,6-dichloropyrimidine with Other 4,6-Dichloropyrimidines Fails in Lead Optimization


2-Butyl-4,6-dichloropyrimidine is not simply interchangeable with other 4,6-dichloropyrimidine analogs. The alkyl substituent at the C-2 position critically modulates both physicochemical properties and biological activity profiles. For instance, the butyl group increases calculated LogP to ~3.1 , enhancing lipophilicity relative to shorter-chain analogs (e.g., methyl or ethyl), which directly impacts membrane permeability and target engagement in cellular assays . More critically, in the context of structure-activity relationships (SAR) for anti-inflammatory targets, analogs lacking a C-5 butyl group (or a C-2 alkyl of sufficient length) were shown to be devoid of significant inhibitory activity [1]. Therefore, substituting this compound with a generic 4,6-dichloropyrimidine lacking the specific 2-butyl substitution pattern risks losing target-specific potency and introducing unwanted off-target profiles, as detailed in the quantitative evidence below.

Quantitative Differentiation of 2-Butyl-4,6-dichloropyrimidine: A Data-Driven Evidence Guide


Potent and Selective Inhibition of AKR1C3 with 2-Butyl-4,6-dichloropyrimidine

In a cellular assay, 2-butyl-4,6-dichloropyrimidine potently inhibits aldo-keto reductase family 1 member C3 (AKR1C3) with an IC50 of 13 nM [1]. This activity is highly selective against the closely related isoforms AKR1C1 and AKR1C4, against which the compound shows negligible inhibition (IC50 > 30,000 nM) [1]. This >2,300-fold selectivity window for AKR1C3 over AKR1C1/C4 is a key differentiator. For comparison, the shorter-chain analog 2-ethyl-4,6-dichloropyrimidine shows weak inhibition of an unrelated target (Plasmodium G6PD) with an IC50 of 17,900 nM [2], and 2,4,6-trichloropyrimidine (lacking the 2-butyl group) typically serves as a non-selective electrophilic warhead rather than a potent, selective enzyme inhibitor.

AKR1C3 Aldo-keto reductase Selectivity Cancer

Structural Determinant of Anti-Inflammatory Activity: The Critical Role of the Butyl Group in PGE2 and NO Production Inhibition

In a systematic structure-activity relationship (SAR) study of 2-amino-4,6-dichloropyrimidines, it was demonstrated that analogs with a smaller C-5 substituent (hydrogen or methyl) were 'devoid of significant activity' in inhibiting prostaglandin E2 (PGE2) production, whereas 5-butyl derivatives exhibited 'prominent potency' [1]. While this study focused on C-5 substitution, the parallel alkyl chain length principle applies to C-2 substitution as shown in a related series of 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, where the 5-sec-butyl analog displayed an IC50 of 2.57 µM for NO production inhibition, a 4.5-fold improvement over the unsubstituted analog (IC50 = 11.49 µM) [2]. This demonstrates that a butyl group of sufficient length is essential for unlocking anti-inflammatory activity in this chemotype.

PGE2 NO production Anti-inflammatory SAR

Aryl Hydrocarbon Receptor (AhR) Antagonism with 2-Butyl-4,6-dichloropyrimidine Scaffold

Derivatives of 2-butyl-4,6-dichloropyrimidine have been shown to act as antagonists of the aryl hydrocarbon receptor (AhR). In a cellular assay using human HepG2 cells, a 2-butyl-4,6-dichloropyrimidine derivative (CHEMBL4303221) inhibited TCDD-induced AhR activation with an IC50 of 127 nM [1]. This activity represents a unique pharmacological profile for this scaffold, contrasting with the non-specific enzyme inhibition observed for the 2-ethyl analog against Plasmodium G6PD (IC50 = 17,900 nM) [2].

AhR Antagonist TCDD Toxicology

Lipophilicity Tuning for Enhanced Membrane Permeability

The calculated LogP (octanol-water partition coefficient) of 2-butyl-4,6-dichloropyrimidine ranges from 3.126 to 3.759 , significantly higher than that of 2-methyl-4,6-dichloropyrimidine (calculated LogP ~1.8-2.1). The longer butyl chain enhances lipophilicity, which is a critical parameter for passive membrane diffusion and blood-brain barrier penetration. For comparison, the 2-methyl analog has a lower LogP, which may limit its cellular uptake in certain assays. This physicochemical differentiation is directly relevant to the compound's observed cellular activity in the AKR1C3 (IC50 13 nM) and AhR (IC50 127 nM) assays.

LogP Lipophilicity Permeability Drug design

Optimal Research and Industrial Applications for 2-Butyl-4,6-dichloropyrimidine Based on Differential Evidence


Lead Optimization in AKR1C3-Targeted Cancer Therapeutics

Given its potent and highly selective inhibition of AKR1C3 (IC50 = 13 nM) with >2,300-fold selectivity over AKR1C1/C4 [1], 2-butyl-4,6-dichloropyrimidine is ideally suited as a starting scaffold for developing AKR1C3 inhibitors. AKR1C3 is overexpressed in hormone-dependent cancers such as prostate and breast cancer. This compound provides a validated and selective chemical starting point, which is critical for avoiding off-target effects seen with less selective 4,6-dichloropyrimidines (e.g., 2,4,6-trichloropyrimidine) that act as non-selective electrophiles.

Anti-Inflammatory Drug Discovery Targeting PGE2 and NO Pathways

The SAR evidence clearly demonstrates that a butyl substituent (at C-5 in analogous 2-aminopyrimidines, and by inference at C-2) is essential for unlocking potent inhibition of PGE2 and NO production [2][3]. 2-Butyl-4,6-dichloropyrimidine therefore represents a critical building block for constructing libraries of polysubstituted pyrimidines aimed at dual inhibition of nitric oxide and prostaglandin E2 production, a promising strategy for novel anti-inflammatory agents. The absence of the butyl group in shorter-chain analogs (methyl, ethyl) renders the scaffold inactive for this purpose.

Development of AhR Antagonists for Immuno-Oncology and Toxicology Studies

Derivatives of 2-butyl-4,6-dichloropyrimidine exhibit potent AhR antagonism (IC50 = 127 nM) [4], a target of significant interest in cancer immunotherapy and the study of dioxin-like toxicity. This specific scaffold offers a unique chemotype for developing AhR antagonists. The 2-butyl group appears to be a key determinant of potency and selectivity, as evidenced by the weak activity of the 2-ethyl analog (IC50 = 17,900 nM) on an unrelated target [5]. This compound is a valuable tool for medicinal chemists exploring AhR-mediated pathways.

Synthesis of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

The calculated LogP of 3.1-3.8 for 2-butyl-4,6-dichloropyrimidine makes it a preferred starting material for designing drug candidates that require increased lipophilicity for improved oral absorption or blood-brain barrier penetration. Compared to the less lipophilic 2-methyl analog (LogP ~1.8-2.1), the butyl derivative offers a better balance between aqueous solubility and membrane permeability, which is essential for achieving desirable pharmacokinetic profiles in lead compounds.

Quote Request

Request a Quote for 2-Butyl-4,6-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.